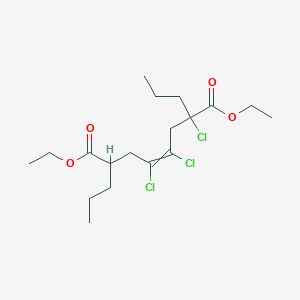
Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms and ester functional groups, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and ester groups can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate can be compared with similar compounds such as:
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide.
Triclosan: An antibacterial and antifungal agent. These compounds share structural similarities but differ in their specific applications and properties. This compound is unique due to its specific ester functional groups and the arrangement of chlorine atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
62457-07-2 |
|---|---|
Molecular Formula |
C18H29Cl3O4 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
diethyl 2,4,5-trichloro-2,7-dipropyloct-4-enedioate |
InChI |
InChI=1S/C18H29Cl3O4/c1-5-9-13(16(22)24-7-3)11-14(19)15(20)12-18(21,10-6-2)17(23)25-8-4/h13H,5-12H2,1-4H3 |
InChI Key |
KWZKNKZOKKPOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=C(CC(CCC)(C(=O)OCC)Cl)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















